6-Bromo-2-(dimethoxymethyl)quinoline
Description
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
6-bromo-2-(dimethoxymethyl)quinoline |
InChI |
InChI=1S/C12H12BrNO2/c1-15-12(16-2)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7,12H,1-2H3 |
InChI Key |
IONRUVOHCQCWJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=NC2=C(C=C1)C=C(C=C2)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 6-Bromo-4-propoxy-2-arylquinolines (16a–d) (): These compounds feature a bromine at position 6 and aryl groups at position 2. Unlike the dimethoxymethyl group, aryl substituents (e.g., 4-chlorophenyl) enhance π-π stacking interactions with kinase domains, as demonstrated in their dual EGFR/FAK inhibitory activity.
- 6-Bromo-3-(4-((dimethylamino)methyl)phenyl)-2-(naphthalen-1-ylmethoxy)quinoline (32a) (): This derivative includes a naphthylmethoxy group at position 2 and a dimethylamino group at position 3. The dimethoxymethyl group in the target compound lacks the basic dimethylamino moiety, which is critical for protonation and cellular uptake in bedaquiline analogs. However, the methoxy groups may confer resistance to oxidative metabolism .
Halogen and Functional Group Variations
- 6-Bromo-2-chloro-4,8-dimethylquinoline (): Substitution with chlorine at position 2 introduces a strong electron-withdrawing effect, increasing electrophilicity at the quinoline core. In contrast, the dimethoxymethyl group is electron-donating, which may stabilize the ring against nucleophilic attack but reduce reactivity in Suzuki-Miyaura couplings .
- 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (): The trifluoromethyl group at position 2 enhances lipophilicity and metabolic stability compared to dimethoxymethyl. However, the hydroxyl group at position 4 introduces hydrogen-bonding capability, a feature absent in the target compound .
Structural Analogues with Heterocyclic Modifications
- 6-Bromo-2(1H)-quinolone (): This compound replaces the quinoline’s aromatic nitrogen with a ketone, converting the structure into a quinolone. The dimethoxymethyl group in the target compound preserves aromaticity, which is crucial for intercalation with DNA or protein targets, whereas the quinolone’s ketone disrupts conjugation, altering binding modes .
- 5-Bromo-8-methoxy-2-methylquinoline (): Bromine at position 5 and methoxy at position 8 demonstrate how substituent placement affects electronic distribution. The dimethoxymethyl group at position 2 in the target compound may create a steric shield, protecting the quinoline core from enzymatic degradation .
Data Table: Key Properties of Compared Compounds
Preparation Methods
Reaction Steps:
-
Formation of the β-Keto Ester :
Ethyl 3-(dimethoxymethyl)acetoacetate is prepared by condensing dimethoxymethyl acetyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine. -
Cyclization with 4-Bromoaniline :
The β-keto ester reacts with 4-bromoaniline under reflux in a high-boiling solvent (e.g., diphenyl ether) at 220–250°C. This step forms the quinoline core, with the bromine atom fixed at position 6 and the dimethoxymethyl group at position 2.
Key Considerations :
-
The cyclization temperature must exceed 200°C to ensure ring closure, but excessive heat may degrade the dimethoxymethyl group.
-
Yield optimization (reported 45–60%) requires strict anhydrous conditions to prevent hydrolysis of the ester intermediate.
Halogenation of 2-(Dimethoxymethyl)Quinoline
Post-functionalization of a preformed quinoline scaffold offers precise control over substituent placement.
Reaction Steps:
-
Synthesis of 2-(Dimethoxymethyl)Quinoline :
-
Regioselective Bromination :
-
Bromination at position 6 is achieved using bromine (Br₂) in acetic acid at 80°C. The dimethoxymethyl group at position 2 directs electrophilic substitution to the para position (C6) via resonance stabilization.
-
Key Considerations :
-
Over-bromination is mitigated by controlling stoichiometry (1.1 equivalents of Br₂).
-
Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the monobrominated product in 65–70% yield.
Nucleophilic Substitution on 6-Bromo-2-Chloroquinoline
This route exploits the reactivity of chloroquinoline derivatives for functional group exchange.
Reaction Steps:
-
Synthesis of 6-Bromo-2-Chloroquinoline :
-
Dimethoxymethyl Group Introduction :
Key Considerations :
-
Low temperatures (−20°C) prevent side reactions such as ring oxidation.
-
The product is isolated in 55–60% yield after recrystallization from methanol.
Friedel-Crafts Alkylation of 6-Bromoquinoline
The dimethoxymethyl group is introduced via electrophilic aromatic substitution.
Reaction Steps:
-
Generation of the Dimethoxymethyl Electrophile :
-
Dimethoxymethyl chloride is prepared by reacting dimethoxymethane with thionyl chloride (SOCl₂).
-
-
Friedel-Crafts Reaction :
-
6-Bromoquinoline reacts with dimethoxymethyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The electrophile attacks position 2, favored by the directing effect of the nitrogen atom.
-
Key Considerations :
-
Excess AlCl₃ (2.5 equivalents) ensures complete activation of the electrophile.
-
Reaction at 0°C minimizes polyalkylation, yielding 50–55% of the desired product.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization (Conrad-Limpach) | High regioselectivity for bromine placement | Requires high-temperature conditions | 45–60% |
| Halogenation | Utilizes commercially available substrates | Risk of over-bromination | 65–70% |
| Nucleophilic Substitution | Mild reaction conditions | Limited to activated chloroquinoline precursors | 55–60% |
| Friedel-Crafts Alkylation | Direct functionalization | Low yield due to competing side reactions | 50–55% |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 6-bromo-2-(dimethoxymethyl)quinoline and its derivatives?
- Methodological Answer : A standard approach involves coupling reactions with brominated quinoline precursors. For example, 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamides can be synthesized by reacting 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with amino esters using HBTU as a coupling agent in DMF, followed by triethylamine addition . Modifications to the dimethoxymethyl group may require protecting-group strategies or nucleophilic substitution under controlled conditions.
Q. How can researchers confirm the purity and structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks based on quinoline core signals (e.g., aromatic protons at δ 7.5–8.5 ppm, dimethoxymethyl groups at δ 3.2–3.5 ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., [M – OCH₃]+ fragments for brominated derivatives) .
- TLC/HPLC : Monitor reaction progress and purity using solvent systems like ethyl acetate/hexane (Rf ~0.65) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritancy .
- Store separately from oxidizing agents and dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Employ density functional theory (DFT) at the PBE/3-21G level to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution (Mulliken charges), and π-π stacking interactions. Such studies reveal reactivity trends, such as electrophilic substitution sites on the quinoline ring .
Q. What strategies optimize the synthesis of this compound derivatives for organometallic applications?
- Methodological Answer : Introduce ferrocenyl groups via Suzuki-Miyaura cross-coupling. For example, palladium-catalyzed coupling of 6-bromoquinoline with ferrocenyl boronic acids yields 6-bromo-2-ferrocenylquinoline. Optimize reaction conditions (e.g., 80°C, THF/H₂O solvent) to achieve >80% yield .
Q. How can contradictory NMR and X-ray crystallography data be resolved for halogenated quinoline derivatives?
- Methodological Answer :
- NMR : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
- X-ray : Compare experimental bond lengths/angles (e.g., C-Br ~1.89 Å) with theoretical values from DFT .
- Case Study : For 8-bromo-2-methylquinoline, π-π stacking (3.76 Å centroid distance) observed in crystallography may explain discrepancies in NMR coupling constants .
Q. What are the challenges in scaling up the synthesis of this compound for pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
